3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid
Description
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid is a fluorinated and nitrated thiophene derivative characterized by a phenoxy substituent at the 3-position of the thiophene ring and a carboxylic acid group at the 2-position (Figure 1). The compound’s structure combines electron-withdrawing groups (fluoro and nitro) on the phenoxy moiety, which may enhance its reactivity, acidity, or binding affinity in biological or chemical applications.
Figure 1: Structure of this compound.
Properties
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO5S/c12-7-5-6(13(16)17)1-2-8(7)18-9-3-4-19-10(9)11(14)15/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQVOWVUQDYRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Etherification: Formation of the phenoxy linkage by reacting the nitrated fluorophenol with a thiophene derivative.
Carboxylation: Introduction of the carboxylic acid group to the thiophene ring.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bases for etherification, and catalysts for carboxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence the compound’s electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
Modifications to the phenoxy group’s substituents significantly alter electronic effects and steric hindrance:
Key Observations:
- Positional Isomerism : The target compound’s 2-fluoro-4-nitro configuration (vs. 4-fluoro-2-nitro in ) may influence dipole moments and intermolecular interactions.
- Ester Derivatives : Methyl/ethyl esters (e.g., CAS 103790-37-0) exhibit reduced acidity compared to carboxylic acids, altering solubility and bioavailability .
Modifications to the Thiophene Ring
Variations in the thiophene ring’s substitution pattern affect electronic properties and steric bulk:
Key Observations:
Functional Group Replacements
Replacing the carboxylic acid group or modifying the linkage between thiophene and phenoxy alters reactivity:
Key Observations:
Biological Activity
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid (CAS Number: 337919-93-4) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
The compound has the molecular formula and a melting point of 135-137 °C. Its structure includes a thiophene ring, which is often associated with various biological activities, including antibacterial and antifungal properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Melting Point | 135-137 °C |
| CAS Number | 337919-93-4 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoro-4-nitrophenol with thiophene carboxylic acid derivatives. The synthetic routes often focus on optimizing yield and purity, ensuring the compound's efficacy in biological assays.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluated a series of derivatives featuring the nitrophenoxy moiety for their antitubercular properties against Mycobacterium tuberculosis (M. tuberculosis). The results showed that derivatives with similar structures had minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL, indicating potent activity against both sensitive and resistant strains of M. tuberculosis .
Table 1: Antitubercular Activity of Related Compounds
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound 3m | 4 | M. tuberculosis H37Rv |
| Compound 3e | 64 | M. tuberculosis H37Rv |
| Compound I | 4 | Rifampicin-resistant M. tuberculosis |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in its antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antifungal Studies : Research has demonstrated antifungal properties against various fungal strains, suggesting its utility in treating fungal infections .
- Herbicidal Activity : The compound's analogs have shown herbicidal effects on certain plant species, indicating potential agricultural applications .
- Safety Profile : In vitro studies have indicated a good safety profile for certain derivatives when tested on Vero cell lines, which supports further development for therapeutic use .
Q & A
Q. What are the key physicochemical properties of 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid, and how do they influence experimental design?
The compound’s physicochemical properties, inferred from structurally similar derivatives (e.g., 3-(4-nitrophenoxy)-2-thiophenecarboxylic acid), include:
- Molecular formula : C₁₁H₆FNO₅S (extrapolated from ).
- Density : ~1.5 g/cm³ (similar to derivatives in ).
- Boiling point : Estimated >400°C due to aromatic and nitro-group stability .
- LogP : ~2.48 (indicative of moderate lipophilicity, critical for solubility in organic solvents) .
- Storage : Light-sensitive; requires storage at 2–8°C in dark, dry conditions to prevent nitro-group degradation .
These properties guide solvent selection (e.g., DMSO for dissolution, as in ) and stability protocols during synthesis or biological assays.
Q. What synthetic routes are commonly employed for thiophenecarboxylic acid derivatives, and how can they be adapted for this compound?
Synthesis typically involves:
- Nucleophilic aromatic substitution : The fluoro and nitro groups on the phenoxy ring facilitate substitution reactions. For example, coupling 2-fluoro-4-nitrophenol with a thiophenecarboxylic acid precursor via a base-mediated reaction (e.g., K₂CO₃ in DMF) .
- Ester hydrolysis : Methyl or ethyl esters of thiophenecarboxylic acid (e.g., as in ) can be hydrolyzed to the free carboxylic acid using NaOH or HCl .
- Cross-coupling : Suzuki-Miyaura reactions (using Pd catalysts) may introduce substituents to the thiophene ring, as seen in related thiophene syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
- HPLC/LC-MS : Purity >99% (as in ) can be confirmed using reverse-phase chromatography with UV detection at 254 nm (nitro-group absorption) .
- Spectroscopic techniques :
- NMR : Confirm substitution patterns (e.g., fluorine coupling in -NMR; aromatic proton shifts in -NMR) .
- FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹), nitro (1520–1350 cm⁻¹), and C-F (1100–1000 cm⁻¹) stretches .
- Elemental analysis : Validate molecular formula .
Q. What safety precautions are critical when handling this compound?
- Toxicity : While specific data are unavailable, structurally related nitroaromatics may be mutagenic. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Avoid light and moisture to prevent decomposition .
Advanced Questions
Q. How can researchers design experiments to evaluate its biological activity (e.g., PPARδ antagonism)?
Q. How can contradictions in spectral or reactivity data be resolved?
- Cross-validation : Compare NMR/IR data with computational predictions (DFT simulations, as in ) .
- Control experiments : Re-synthesize the compound under varying conditions (e.g., temperature, catalyst loading) to isolate artifacts .
- Crystallography : Resolve ambiguous substitution patterns via single-crystal X-ray diffraction (as done for related compounds in ) .
Q. What computational methods are suitable for predicting its structure-activity relationships (SAR)?
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., nitro-group electron deficiency) .
- Molecular docking : Simulate binding to PPARδ using software like AutoDock Vina, referencing the crystal structure of PPARδ (PDB: 3TKM) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can synthesis yields be optimized for large-scale research applications?
- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling steps .
- Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) if compatible with reaction kinetics .
- Microwave-assisted synthesis : Reduce reaction time and improve yield for steps requiring high temperatures .
Q. What analytical strategies are recommended for identifying degradation products?
Q. How can this compound serve as a building block for novel heterocyclic systems?
- Functionalization : Introduce amines or halogens at the thiophene ring for subsequent cross-coupling (e.g., ’s amino-thiophene derivatives) .
- Hybrid molecules : Couple with bioactive moieties (e.g., benzothiazoles in ) via amide or ester linkages .
- Coordination chemistry : Explore metal complexes using the carboxylic acid group as a ligand (e.g., with Cu²⁺ for catalytic applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
